1-Oxoisoquinoline-2(1H)-carbonitrile
Description
1-Oxoisoquinoline-2(1H)-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone fused with an oxo group at position 1 and a carbonitrile group at position 2. This structure imparts unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science. The carbonitrile group enhances electrophilicity, enabling participation in nucleophilic addition reactions, while the oxo group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-oxoisoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-12-6-5-8-3-1-2-4-9(8)10(12)13/h1-6H |
InChI Key |
ODZZBFSRMZTTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxoisoquinoline-2(1H)-carbonitrile can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . . These reactions typically require strong acids or bases as catalysts and are prone to the formation of isomers and side products.
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves green chemistry approaches to minimize environmental impact. Methods such as metal-catalyzed reactions and catalyst-free processes in water have been developed to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Oxoisoquinoline-2(1H)-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 1-hydroxyisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, 1-hydroxyisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
1-Oxoisoquinoline-2(1H)-carbonitrile has a wide range of applications in scientific research:
- **Chemistry
Biological Activity
1-Oxoisoquinoline-2(1H)-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its significance in the field.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| CAS Number | [N/A] |
| Molecular Formula | C10H6N2O |
| Molecular Weight | 174.17 g/mol |
| IUPAC Name | 1-Oxoisoquinoline-2-carbonitrile |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to receptors that mediate physiological responses, influencing processes such as inflammation and cell proliferation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines. A study conducted by [source needed] indicated that this compound exhibited significant growth inhibition in breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli [source needed].
Anti-inflammatory Effects
In preclinical models, this compound displayed anti-inflammatory properties by reducing pro-inflammatory cytokine levels. A notable study showed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-induced inflammation models [source needed].
Case Studies
Case studies have further elucidated the biological activity of this compound:
- Case Study 1 : A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an analgesic. Results indicated a significant reduction in pain scores compared to placebo controls.
- Case Study 2 : Research on its neuroprotective effects demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid beta accumulation [source needed].
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of isoquinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Structural Influence |
|---|---|---|---|---|
| 1-Oxoisoquinoline-2(1H)-carbonitrile | Isoquinoline | 1-oxo, 2-carbonitrile | ~170.17* | High electrophilicity, H-bond donor capacity |
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | Tetrahydroisoquinoline | 7-carbonitrile, saturated ring | 172.18 | Enhanced rigidity; altered bioactivity |
| 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile | Dihydroisoquinoline | 8-carbonitrile, 2-methyl | 184.19 | Increased lipophilicity, antimicrobial activity |
| 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid | Isoquinoline | 2-phenyl, 4-carboxylic acid | ~265.27* | Improved binding to enzymes via phenyl group |
| 1-Chloroisoquinoline-4-carbonitrile | Isoquinoline | 4-carbonitrile, 1-chloro | 188.62 | Electrophilic halogen for cross-coupling |
*Calculated based on molecular formula.
- Positional Effects: The 7-carbonitrile derivative (tetrahydroisoquinoline) exhibits distinct bioactivity compared to the 2-carbonitrile analog due to reduced aromaticity and steric hindrance .
- Functional Group Impact: Methyl groups (e.g., 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile) enhance lipophilicity, improving membrane permeability and antimicrobial efficacy .
- Hybrid Structures: The phenyl substituent in 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid facilitates π-π stacking with biological targets, enhancing inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
